N-Nitroso-N-methyl-4-aminobutyric acid-d3 is a nitrosamine compound that has garnered attention due to its implications in pharmaceutical research, particularly as a genotoxic impurity in certain medications. This compound is structurally related to N-Nitroso-N-methyl-4-aminobutyric acid, a known carcinogen, and is used primarily in analytical chemistry as a reference standard for method development and validation in quality control processes.
The compound is derived from the reaction of N-methyl-4-aminobutyric acid with nitrous acid. It is often produced in controlled laboratory settings and is available through various chemical suppliers for research purposes. The stable isotope labeled version (d3) allows for more precise tracking and quantification in analytical methods.
N-Nitroso-N-methyl-4-aminobutyric acid-d3 falls under the category of nitrosamines, which are organic compounds containing a nitroso group (–NO) attached to a nitrogen atom. These compounds are classified as potential carcinogens due to their ability to form DNA adducts, leading to mutagenesis.
The synthesis of N-Nitroso-N-methyl-4-aminobutyric acid-d3 typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to minimize side reactions and ensure high yields. The final product can be purified using techniques such as liquid chromatography.
The molecular formula of N-Nitroso-N-methyl-4-aminobutyric acid-d3 is C5H10N2O3, with a molecular weight of approximately 119.18 g/mol. The structure features:
N-Nitroso-N-methyl-4-aminobutyric acid-d3 can participate in various chemical reactions typical of nitrosamines, including:
The stability of the compound under different pH levels and temperatures is crucial for its application in analytical methods. Analytical techniques such as liquid chromatography-tandem mass spectrometry are employed for its detection and quantification.
The mechanism by which N-Nitroso-N-methyl-4-aminobutyric acid-d3 exerts its effects involves:
Studies have shown that nitrosamines like this compound can induce mutagenic effects in various biological systems, reinforcing their classification as potential carcinogens.
Relevant data indicates that proper handling and storage are critical due to its potential hazardous nature.
N-Nitroso-N-methyl-4-aminobutyric acid-d3 serves several important roles in scientific research:
This compound plays a significant role in ensuring compliance with safety regulations regarding impurities in pharmaceutical products.
NMBA-d3 (CAS 1184996-41-5) possesses the molecular formula C5H7D3N2O3 and a molecular weight of 149.16 g/mol, exhibiting a 3 Da increase compared to its non-deuterated analog (CAS 61445-55-4, MW 146.15 g/mol) [1] [3] [4]. This deuterium incorporation occurs specifically at the methyl group attached to the nitrogen atom, resulting in the chemical structure: CH3-N(NO)-CH2CH2CH2COOH → CD3-N(NO)-CH2CH2CH2COOH. The compound typically presents as an off-white to yellow oil or low-melting solid and demonstrates solubility in methanol, chloroform, and aqueous-organic mixtures [4] [5].
Table 1: Structural and Chemical Identification Data for NMBA-d3
Parameter | Specification | Source |
---|---|---|
Systematic Name | 4-[nitroso(trideuteriomethyl)amino]butanoic acid | [4] |
SMILES | OC(CCCN(C([2H])([2H])[2H])N=O)=O | [1] [9] |
InChI Key | SJLBIPLIGYWGJV-FIBGUPNXSA-N | [4] |
Alternative Names | N-(Methyl-d3)-N-(3-carboxypropyl)nitrosamine; 4-[(Methyl-d3)nitrosoamino)]butanoic Acid; NMBA-d3 | [3] [4] [7] |
Unlabeled Analog CAS | 61445-55-4 | [4] [5] |
Chromatographic and mass spectrometric analyses confirm NMBA-d3 exhibits a slightly shorter retention time than NMBA in reversed-phase LC systems due to the isotopic effect, while maintaining identical chromatographic peak shape. The compound fragments under mass spectrometry to produce characteristic ions at m/z 134 [M+H–H2O]+ and m/z 116 [M+H–H2O–H2O]+, differing by 3 Da from the corresponding NMBA fragments [8]. The purity of commercial NMBA-d3 typically exceeds 95% deuterium incorporation and >95% chemical purity as verified by HPLC-UV and mass spectrometry [5] [9].
Deuterium labeling has emerged as a cornerstone technique in pharmaceutical analysis, particularly for quantifying genotoxic impurities at trace levels. NMBA-d3 exemplifies this approach through the strategic replacement of the three hydrogen atoms in the N-methyl group (-CH3) with deuterium (-CD3), creating a mass spectrometric distinction while preserving the compound's chemical reactivity, polarity, and chromatographic behavior [1] [3]. This isotopic labeling serves two critical functions in analytical workflows: acting as an internal standard that corrects for matrix effects and instrument variability, and serving as a synthesis tracer to study the formation pathways of nitrosamine impurities during drug manufacturing [6] [8].
The synthesis of NMBA-d3 involves the reaction of deuterated methylamine (CD3NH2) with 4-bromobutyric acid followed by nitrosation, or alternatively, direct nitrosation of commercially available N-methyl-d3-4-aminobutyric acid [3] [9]. The deuterium stability of the methyl group in NMBA-d3 is exceptionally high, resisting hydrogen-deuterium exchange under physiological pH conditions and during sample preparation, ensuring analytical reliability. This stability arises because the deuterium atoms are bound to carbon rather than heteroatoms, creating stronger bonds less prone to exchange. When deployed as an internal standard in mass spectrometry, NMBA-d3 co-elutes with NMBA but is distinguished by a +3 m/z shift in both precursor and fragment ions, enabling selective quantification through multiple reaction monitoring (MRM) transitions [8].
Table 2: Isotopic Characteristics of NMBA-d3 vs. Related Compounds
Compound | Molecular Formula | Molecular Weight | Deuterium Position | Key Analytical Applications |
---|---|---|---|---|
NMBA-d3 | C5H7D3N2O3 | 149.16 | N-CD3 | Internal standard for NMBA quantification |
NMBA | C5H10N2O3 | 146.15 | N-CH3 | Target analyte in sartans |
d4-NDEA | C4H4D4N2O | 118.14 | N(CD2CD3) | Internal standard for ethyl-containing nitrosamines |
d18-NDBA | C8D18N2O | 176.30 | CD3CD2CD2CD2N | Internal standard for NDBA quantification |
Studies comparing quantification methods demonstrate that using NMBA-d3 as an internal standard significantly improves analytical accuracy compared to external standardization. Recoveries of NMBA spike using internal standardization ranged from 96.46% to 105.28% with relative standard deviations (RSDs) of 1.84–3.96%, while external standardization showed higher variability (RSDs 5.59–7.21%) [8]. This precision enhancement is crucial when quantifying NMBA at the parts-per-billion level mandated by regulatory agencies, where matrix effects from complex drug substances could otherwise compromise accuracy. The atmospheric pressure chemical ionization (APCI) source has proven particularly effective for NMBA-d3 detection due to superior ionization efficiency for this low-polarity compound compared to electrospray ionization (ESI) [8].
The significance of NMBA-d3 is inextricably linked to the global nitrosamine crisis that emerged in the pharmaceutical industry beginning July 2018, when the detection of N-nitrosodimethylamine (NDMA) in valsartan triggered widespread recalls. This crisis expanded in March 2019 when the U.S. Food and Drug Administration (FDA) announced the first recall of losartan products due to NMBA contamination, establishing it as the third nitrosamine impurity identified in sartan medications [6] [8]. Regulatory investigations traced NMBA formation to specific manufacturing processes where sodium nitrite reacted with N-methyl-2-pyrrolidone (NMP) solvent under acidic conditions during losartan synthesis. The discovery prompted establishment of provisional acceptable intake limits for NMBA at 3.0 ppm for candesartan, 2.4 ppm for olmesartan, 0.32 ppm for irbesartan, and 0.3 ppm for valsartan [8].
The analytical challenges in detecting NMBA were substantial. Unlike volatile nitrosamines (NDMA, NDEA) amenable to gas chromatography, NMBA's polar carboxylic acid group and low volatility necessitated alternative approaches. Initial GC-MS methods validated by FDA failed to detect NMBA, creating an urgent need for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [6] [8]. NMBA-d3 emerged as the ideal internal standard for these methods due to its identical extraction efficiency, ionization characteristics, and chromatographic behavior as NMBA, while being spectrally distinguishable. The FDA's RapidFire-MS/MS platform (requiring <12 seconds per sample) for screening NMBA, NDBA, NDIPA, and NEIPA in angiotensin receptor blockers specifically incorporated d3-NMBA as the internal standard for NMBA quantification [6].
The adoption of NMBA-d3 accelerated following publication of the FDA's automated micro-solid phase extraction MS/MS method in 2019, which publicly specified deuterated internal standards including d3-NMBA. This method demonstrated detection capabilities for NMBA at 0.15 ng/mL in drug substance matrices, sufficient to meet even the strictest regulatory limits [6]. Subsequent innovations, such as the LC-MS/MS method for four sartans developed by Zhuhai Rundu Pharmaceutical and South China Normal University, validated NMBA-d3-based quantification across multiple drug substances with quantification limits of 3 ng/mL and recovery rates of 89.9–115.7% [8]. The compound transitioned from a specialty research chemical to a cGMP-regulated reference standard manufactured under strict controls by multiple suppliers to support pharmaceutical quality assurance programs worldwide [3] [5] [7].
Table 3: Key Historical Developments in NMBA-d3 Application
Timeline | Event | Impact on NMBA-d3 Utilization |
---|---|---|
March 2019 | FDA announces losartan recall due to NMBA contamination | Creates immediate need for NMBA analytical standards and internal standards |
April 2019 | FDA publishes RapidFire-MS/MS method using d3-NMBA as internal standard | Establishes regulatory precedent for NMBA-d3 application |
November 2019 | ICH M7(R1) Addendum includes nitrosamines as "cohort of concern" | Drives global demand for certified nitrosamine standards including NMBA-d3 |
2020-2022 | Expansion of testing to multiple drug classes beyond sartans | Broadens applications for NMBA-d3 in diverse pharmaceutical matrices |
2022 | Publication of validated LC-MS/MS methods for multiple sartans using NMBA-d3 | Confirms analytical validity of deuterated standard across laboratories |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7